The synthesis of Ship2-IN-1 involves several key steps that typically include:
Detailed synthetic pathways can vary based on the specific methodologies employed in different laboratories but generally follow established organic synthesis protocols .
The molecular structure of Ship2-IN-1 reveals a complex arrangement that includes:
The three-dimensional conformation of Ship2-IN-1 can be visualized using computational modeling tools that predict its interaction with the target enzyme based on structural data from related compounds .
Ship2-IN-1 primarily functions through its interaction with SHIP2, leading to inhibition of its phosphatase activity. The key reactions include:
Research indicates that this inhibition can affect downstream signaling pathways involved in cell growth and survival, making it a potential target for therapeutic intervention .
The mechanism by which Ship2-IN-1 exerts its inhibitory effects on SHIP2 involves several steps:
Data from enzyme kinetics studies demonstrate that Ship2-IN-1 effectively reduces SHIP2 activity in vitro, supporting its potential use as a therapeutic agent .
Ship2-IN-1 exhibits several notable physical and chemical properties:
These properties influence the compound's bioavailability and interaction with biological systems .
Ship2-IN-1 has significant potential applications in scientific research and therapeutic development:
Src Homology 2 Domain-Containing Inositol 5-Phosphatase 2 (SHIP2) is a lipid phosphatase that hydrolyzes the 5'-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), generating phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) [4] [10]. This reaction positions SHIP2 as a critical modulator of the phosphoinositide 3-kinase/protein kinase B (PI3K/protein kinase B) signaling cascade. Unlike phosphatase and tensin homolog (PTEN), which dephosphorylates PI(3,4,5)P3 at the 3-position to yield phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), SHIP2’s product PI(3,4)P2 retains signaling capacity. PI(3,4)P2 recruits pleckstrin homology domain-containing proteins, including protein kinase B, facilitating its membrane localization and subsequent activation through phosphorylation at serine 473 [5] [6]. Consequently, SHIP2 does not universally terminate PI3K signaling but instead transforms it into a distinct lipid-mediated signal. This nuanced role enables SHIP2 to fine-tune cellular responses to growth factors, cytokines, and insulin, impacting processes such as glucose uptake, cytoskeletal reorganization, and cell survival [4] [10].
Table 1: Key Enzymes Regulating PI3K/Protein Kinase B Pathway Lipid Messengers
Enzyme | Substrate | Product | Effect on Protein Kinase B Signaling |
---|---|---|---|
PI3K | PI(4,5)P2 | PI(3,4,5)P3 | Activates |
PTEN | PI(3,4,5)P3 | PI(4,5)P2 | Inhibits |
SHIP2 | PI(3,4,5)P3 | PI(3,4)P2 | Modulates (Partial Activation) |
INPP4B | PI(3,4)P2 | PI(3)P | Inhibits |
SHIP2 exhibits context-dependent roles in cancer pathogenesis, functioning as either a tumor suppressor or an oncogenic driver depending on tissue type and genetic background. In colorectal cancer, SHIP2 messenger ribonucleic acid (mRNA) (encoded by INPPL1) and protein expression are significantly elevated compared to adjacent normal tissue. Immunohistochemical analysis of 347 colorectal cancer patients revealed 57% of tumor cells exhibited high SHIP2 expression (versus 28% in matched normal tissue, p < 0.001), correlating with decreased patient survival [2]. Mechanistically, SHIP2 enhances chemoresistance, cell migration, and invasion in vitro by sustaining protein kinase B activation through PI(3,4)P2 accumulation [2] [6]. Conversely, SHIP2 acts as a tumor suppressor in glioblastoma and squamous cell carcinoma, where its loss or inactivation promotes transformation [6] [9]. This duality may stem from differential reliance on downstream effectors; in contexts where inositol polyphosphate 4-phosphatase type II (INPP4B) efficiently metabolizes PI(3,4)P2 to phosphatidylinositol 3-phosphate (PI3P), SHIP2’s activity may suppress tumor growth. However, when INPP4B activity is low, PI(3,4)P2 accumulation drives oncogenic protein kinase B signaling [2] [6].
Genetic variations in INPPL1 are linked to metabolic syndrome components, including type 2 diabetes mellitus and hypertension. A seminal study of 1,304 individuals from 424 British type 2 diabetes mellitus families identified significant associations between INPPL1 single nucleotide polymorphisms and hypertension, insulin resistance, and dyslipidemia [3]. These findings were replicated in a cohort of 905 French type 2 diabetes mellitus patients. In the Chinese Han population, the +1893CC/AA genotype and allele frequencies of INPPL1 differed markedly between type 2 diabetes mellitus patients and healthy controls, while the +2945G allele increased hypertension susceptibility in diabetic individuals [7] [8]. Physiologically, SHIP2 knockout mice exhibit severe neonatal hypoglycemia, increased insulin sensitivity, enhanced glucose transporter type 4 recruitment in skeletal muscle, and improved glucose tolerance in heterozygotes [10]. These observations establish SHIP2 as a key negative regulator of insulin signaling, making it a compelling target for metabolic disorders.
Table 2: Clinically Significant SHIP2 Polymorphisms in Metabolic Diseases
Population | Polymorphism | Phenotypic Association | Study Size | Reference |
---|---|---|---|---|
British T2DM Families | Multiple SNPs | Hypertension, Insulin Resistance | 1,304 subjects | [3] |
French T2DM Patients | Multiple SNPs | Hypertension | 905 patients | [3] |
Chinese Han | +1893CC/AA | Type 2 Diabetes Mellitus | Case-Control | [7] [8] |
Chinese Han | +2945A/G | Hypertension in T2DM | Case-Control | [7] [8] |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: